molecular formula C10H13FO3S B147173 3-Fluoropropyl 4-methylbenzenesulfonate CAS No. 312-68-5

3-Fluoropropyl 4-methylbenzenesulfonate

Cat. No. B147173
Key on ui cas rn: 312-68-5
M. Wt: 232.27 g/mol
InChI Key: PYCKJIAEKJWSKM-UHFFFAOYSA-N
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Patent
US08933099B2

Procedure details

Triethylamine (11 mL, 79.4 mmol), 4-dimethylaminopyridine (390 mg, 3.19 mmol), and p-toluenesulfonyl chloride (13.4 g, 70.4 mmol) were added to a mixture of commercially available 3-fluoropropan-1-ol (5.0 g, 64 mmol) and tetrahydrofuran (120 mL) under nitrogen atmosphere at 0° C., and the mixture was stirred at mom temperature for 90 hours. Water and ethyl acetate were added to the reaction mixture for partition. The organic layer was washed with water and a saturated saline solution, dried over anhydrous magnesium sulfate, and filtered. The solvent was evaporated, the resultant residue was dissolved in dichloromethane and n-heptane, and the resultant was purified with silica gel column chromatography (n-heptane:ethyl acetate=10:1-2:1) to obtain the title compound (12.7 g, 85%).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
390 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[C:8]1([CH3:18])[CH:13]=[CH:12][C:11]([S:14](Cl)(=[O:16])=[O:15])=[CH:10][CH:9]=1.[F:19][CH2:20][CH2:21][CH2:22][OH:23].O1CCCC1>CN(C)C1C=CN=CC=1.C(OCC)(=O)C.O>[CH3:18][C:8]1[CH:13]=[CH:12][C:11]([S:14]([O:23][CH2:22][CH2:21][CH2:20][F:19])(=[O:16])=[O:15])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
13.4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
5 g
Type
reactant
Smiles
FCCCO
Name
Quantity
120 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
390 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at mom temperature for 90 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for partition
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated saline solution, dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the resultant residue was dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
n-heptane, and the resultant was purified with silica gel column chromatography (n-heptane:ethyl acetate=10:1-2:1)

Outcomes

Product
Details
Reaction Time
90 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCCF
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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